2-(Benzylamino)-1-(4-methylphenyl)-1-phenylethanol
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Overview
Description
2-(Benzylamino)-1-(4-methylphenyl)-1-phenylethanol is an organic compound with a complex structure, featuring a benzylamino group, a 4-methylphenyl group, and a phenylethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylamino)-1-(4-methylphenyl)-1-phenylethanol typically involves the reaction of benzylamine with 4-methylacetophenone in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylamino)-1-(4-methylphenyl)-1-phenylethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The benzylamino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
2-(Benzylamino)-1-(4-methylphenyl)-1-phenylethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Benzylamino)-1-(4-methylphenyl)-1-phenylethanol involves its interaction with specific molecular targets and pathways. The benzylamino group can interact with various enzymes and receptors, modulating their activity. The compound may also influence cellular signaling pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzylamino)-2-(4-methylphenyl)acetonitrile
- 2-(Benzylamino)-4-(4-methylphenyl)-4-oxobutanoic acid hydrochloride
Uniqueness
2-(Benzylamino)-1-(4-methylphenyl)-1-phenylethanol is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
60916-61-2 |
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Molecular Formula |
C22H23NO |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
2-(benzylamino)-1-(4-methylphenyl)-1-phenylethanol |
InChI |
InChI=1S/C22H23NO/c1-18-12-14-21(15-13-18)22(24,20-10-6-3-7-11-20)17-23-16-19-8-4-2-5-9-19/h2-15,23-24H,16-17H2,1H3 |
InChI Key |
YLQPEUXBTQONJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNCC2=CC=CC=C2)(C3=CC=CC=C3)O |
solubility |
26.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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